molecular formula C5H10ClN2+ B12748532 2-Chloro-1,3-dimethylimidazolinium CAS No. 75126-82-8

2-Chloro-1,3-dimethylimidazolinium

Cat. No.: B12748532
CAS No.: 75126-82-8
M. Wt: 133.60 g/mol
InChI Key: DMIXJRHWHHYJOX-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethylimidazolinium chloride is an organic compound with the molecular formula C5H10Cl2N2. It is a chloroamidinium salt widely used in organic synthesis due to its high reactivity and versatility. This compound is particularly known for its role as a dehydrating reagent and as an intermediate in the synthesis of various complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-dimethylimidazolinium chloride can be synthesized by heating a mixture of 1,3-dimethylimidazolidinone and thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound chloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethylimidazolinium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound chloride include substituted imidazolinium salts, dehydrated organic compounds, and coupled peptides .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimethylimidazolinium chloride involves the activation of the anomeric center of unprotected reducing sugars in aqueous solutions. This activation allows for selective transformations, such as the synthesis of glycosyl oxazolines and glycosyl triazoles. The compound acts as a dehydrating agent, facilitating the removal of water molecules during the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
  • Chlorodipyrrolidinocarbenium hexafluorophosphate
  • Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate

Uniqueness

2-Chloro-1,3-dimethylimidazolinium chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a dehydrating agent and its role in the synthesis of complex organic molecules make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIXJRHWHHYJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75126-82-8
Record name 2-Chloro-1,3-dimethylimidazolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075126828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T502SBK1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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